2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid
Overview
Description
“2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid” is a chemical compound with the molecular formula C10H7F2NO3 . It is a derivative of indole-3-acetic acids and oxindoles .
Molecular Structure Analysis
The molecular weight of “this compound” is 227.16 . The exact structure is not provided in the search results.Scientific Research Applications
Neurological Research
The compound N-(1-naphthyl) amide-2-oxoindolin-3-glyoxylic acid, a derivative related to 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid, has been studied for its effects on the monoaminergic system in rats subjected to experimental neurosis. It was found to effectively regulate monoamine levels, indicating potential for research in anxiety disorders and neurological imbalances (Lutsenko et al., 2017).
Traumatic Brain Injury Recovery
Another study on a related derivative, ZNM, which is a 2-benzamido-2-(2-oxoindolin-2-iliden) acetic acid derivative, showed promise in altering behavioral activities post-traumatic brain injury in rats. The compound improved locomotor activity, muscle tone, coordination, and physical stamina, suggesting a role in cerebroprotective and anxiolytic treatments (Zamorskii & Bukataru, 2016).
Anticonvulsant Properties
Research into acetamide derivatives of phthalimide, including structures similar to this compound, has highlighted potential anticonvulsant properties. These compounds have shown efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating potential applications in epilepsy treatment (Kamiński et al., 2011).
Synthesis and Biological Activity
A novel class of diuretics with hypotensive activity was identified in the synthesis of [(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acids and 1,1-dioxides. These compounds, structurally related to this compound, demonstrated potent activity in animal models, offering insights into the development of new treatments for hypertension and associated conditions (Ong et al., 1987).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, including this compound, are known to have various biological activities, suggesting they have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation or inhibition of downstream signaling pathways. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of intermediates and overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its impact on cellular processes and overall cellular health .
Properties
IUPAC Name |
2-(3,3-difluoro-2-oxoindol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)6-3-1-2-4-7(6)13(9(10)16)5-8(14)15/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIHEGXZOMSHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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